Cyclopentyl 3-fluorophenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

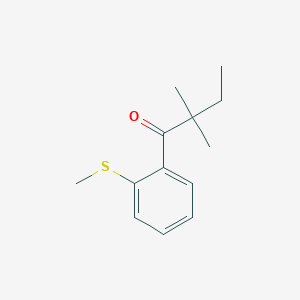

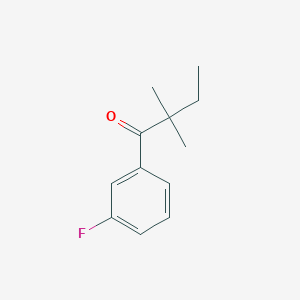

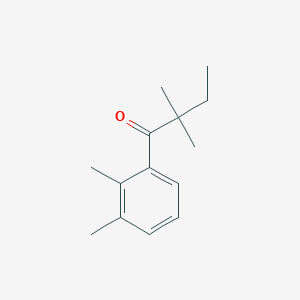

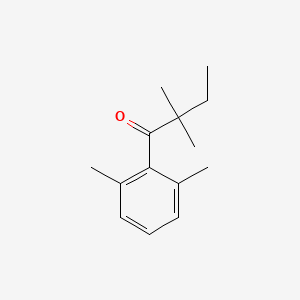

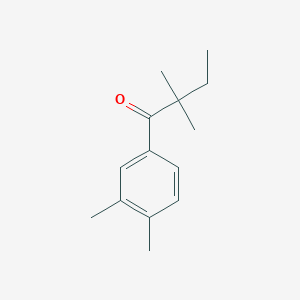

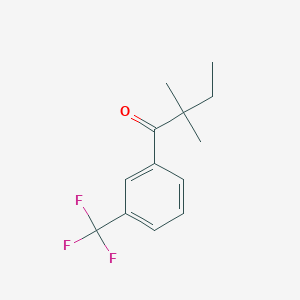

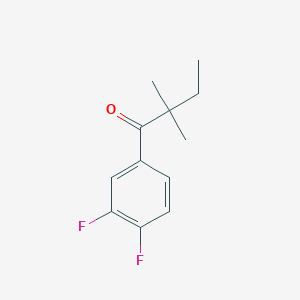

Cyclopentyl 3-fluorophenyl ketone is a chemical compound with the molecular formula C12H13FO . It has a molecular weight of 192.23 g/mol . The compound is a colorless oil .

Molecular Structure Analysis

The InChI code for Cyclopentyl 3-fluorophenyl ketone is1S/C12H13FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 . The Canonical SMILES representation is C1CCC(C1)C(=O)C2=CC(=CC=C2)F . Physical And Chemical Properties Analysis

Cyclopentyl 3-fluorophenyl ketone has a density of 1.1±0.1 g/cm³ . It has a boiling point of 281.0±13.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.0±3.0 kJ/mol . The flash point is 113.4±10.4 °C . The index of refraction is 1.532 . The molar refractivity is 52.7±0.3 cm³ .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Cyclopentyl 3-fluorophenyl ketone, as a fluorinated ketone, may play a crucial role in organic synthesis, particularly in the development of new catalytic processes. Research on ketones often focuses on their reactivity and utility as building blocks in the synthesis of complex molecules. For instance, the asymmetric reduction of ketones to alcohols is a pivotal reaction in organic chemistry, with significant implications in drug synthesis. Advances in catalytic methodologies for ketone reduction emphasize the importance of ketones in synthesizing enantioselective compounds, which are crucial for pharmaceutical applications (Wills & Hannedouche, 2002). Similarly, homologation reactions involving diazo compounds and ketones highlight the versatility of ketones in extending carbon chains, providing pathways to novel organic frameworks (Candeias, Paterna, & Gois, 2016).

Environmental and Sustainable Chemistry

The application of ketones in sustainable chemistry is another intriguing area. Research on bio-based cycloalkanes, for example, underlines the transition toward green chemistry by utilizing renewable resources to produce high-performance materials and fuels. Cyclopentyl 3-fluorophenyl ketone, with its unique structural features, may contribute to the development of sustainable jet fuels and other green materials, emphasizing the role of organic compounds in addressing environmental challenges (Muldoon & Harvey, 2020).

Medicinal Chemistry and Drug Development

In medicinal chemistry, ketones serve as fundamental scaffolds and intermediates in the synthesis of a wide range of therapeutic agents. The asymmetric synthesis of ketones, including fluorinated variants, is crucial for developing new drugs with improved efficacy and reduced side effects. The research into cathepsin K inhibitors , which are derived from ketone-based compounds, showcases the potential of ketones in therapeutic applications, particularly for treating diseases characterized by excessive bone resorption (Wijkmans & Gossen, 2011).

Propriétés

IUPAC Name |

cyclopentyl-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAKXEZRHKICMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642563 |

Source

|

| Record name | Cyclopentyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 3-fluorophenyl ketone | |

CAS RN |

898791-46-3 |

Source

|

| Record name | Cyclopentyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.